![molecular formula C28H21N3O3S2 B2590514 N-(4,5-二氢苊并[5,4-d]噻唑-8-基)-4-(吲哚-1-磺酰基)苯甲酰胺 CAS No. 361172-87-4](/img/structure/B2590514.png)

N-(4,5-二氢苊并[5,4-d]噻唑-8-基)-4-(吲哚-1-磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

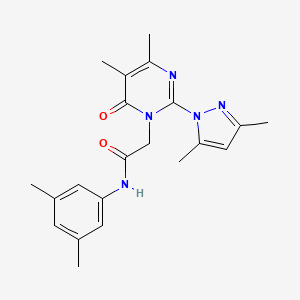

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide, also known as DAITB, is a novel small molecule inhibitor that has recently gained attention in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines and animal models, making it a promising candidate for further development as a therapeutic agent.

科学研究应用

合成和化学反应

N-(4,5-二氢苊并[5,4-d]噻唑-8-基)-4-(吲哚-1-磺酰基)苯甲酰胺参与各种合成和化学反应研究。例如,Aleksandrov 和 Elchaninov (2017) 探索了相关化合物的合成,重点介绍了亲电取代反应,如硝化、溴化、甲酰化和酰化 (Aleksandrov & Elchaninov, 2017)。

抗菌和抗菌筛选

与本化合物密切相关的噻唑衍生物已被评估其抗菌性能。Suryavanshi 和 Pai (2006) 在他们合成的化合物中展示了相当大的抗菌活性 (Suryavanshi & Pai, 2006)。

抗癌活性

类似化合物的潜在抗癌特性已得到研究。Ravinaik 等人 (2021) 合成了衍生物并评估了它们对各种癌细胞系的抗癌活性,显示出中等至优异的活性 (Ravinaik et al., 2021)。

抗惊厥剂评估

该化学类别中的化合物也已被评估其抗惊厥活性。Nath 等人 (2021) 设计并合成了吲哚衍生物,在各种测试中显示出显着的抗惊厥活性 (Nath et al., 2021)。

抗菌剂合成

与本化合物类似的噻唑衍生物已被合成并作为潜在的抗菌剂进行测试。Borad 等人 (2015) 进行的研究显示对被测试微生物具有广谱抗菌活性 (Borad et al., 2015)。

作用机制

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups of the indole derivative.

Mode of action

The interaction of indole derivatives with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This can lead to changes in the conformation and activity of the target proteins .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME properties of indole derivatives can vary widely depending on their specific structure and functional groups. Many indole derivatives are known to be well absorbed and to have good bioavailability .

Result of action

The molecular and cellular effects of indole derivatives can include changes in gene expression, inhibition of enzyme activity, and induction of cell death, among others .

Action environment

The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

属性

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N3O3S2/c32-27(30-28-29-26-22-6-3-5-18-8-9-20(25(18)22)16-24(26)35-28)19-10-12-21(13-11-19)36(33,34)31-15-14-17-4-1-2-7-23(17)31/h1-7,10-13,16H,8-9,14-15H2,(H,29,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIKERPFLJSLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC7=CC=CC=C76 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B2590433.png)

![N-(3-chlorobenzyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2590437.png)

![5-Formyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2590439.png)

![N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2590442.png)

![5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590444.png)

![N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2590450.png)

![N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2590451.png)

![N-(3-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590453.png)